1-Ethyl-4-imino-2-methyl-1,4-dihydroquinoline-3-carboxylic acid
CAS No.: 922499-35-2
Cat. No.: VC20566961
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922499-35-2 |
|---|---|
| Molecular Formula | C13H14N2O2 |
| Molecular Weight | 230.26 g/mol |
| IUPAC Name | 1-ethyl-4-imino-2-methylquinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H14N2O2/c1-3-15-8(2)11(13(16)17)12(14)9-6-4-5-7-10(9)15/h4-7,14H,3H2,1-2H3,(H,16,17) |
| Standard InChI Key | LQNFZVFCNSXIJJ-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=C(C(=N)C2=CC=CC=C21)C(=O)O)C |
Introduction
Structural and Nomenclatural Overview
1-Ethyl-4-imino-2-methyl-1,4-dihydroquinoline-3-carboxylic acid features a quinoline backbone substituted at positions 1, 2, 3, and 4. The 1-position is occupied by an ethyl group, while a methyl group resides at the 2-position. The 3-position contains a carboxylic acid moiety, and the 4-position is functionalized with an imino group (-NH-). This arrangement confers unique electronic and steric properties, including intramolecular hydrogen bonding between the imino proton and the carboxylic acid oxygen, as inferred from analogous compounds .
The planar quinoline system allows for conjugation across the π-system, while the 4-imino group introduces a partial positive charge, facilitating charge-transfer interactions. X-ray crystallographic data for related 4-iminoquinoline hydrochlorides reveal a nearly coplanar orientation of the imino and carboxylic acid groups, stabilized by intermolecular hydrogen bonds .
Synthetic Methodologies
Hydrolysis of 4-Imino Esters
A primary route to 4-iminoquinoline-3-carboxylic acids involves the neutral hydrolysis of 4-imino esters. For example, ethyl 1-ethyl-4-ethylimino-1,4-dihydroquinoline-3-carboxylate undergoes hydrolysis in aqueous ethanol to yield the corresponding carboxylic acid . Applied to the 2-methyl variant, this method would likely proceed via nucleophilic attack of water at the ester carbonyl, followed by proton transfer and elimination of ethanol (Scheme 1).
Scheme 1: Hypothetical hydrolysis of 1-ethyl-4-imino-2-methyl-1,4-dihydroquinoline-3-carboxylate to the carboxylic acid.
Yields for analogous reactions range from 49% to 95%, depending on the substituents and reaction conditions . Competing hydrolysis of the imino group to a ketone is a notable side reaction, necessitating careful control of pH and temperature.
Aminolysis of 4-Oxo Acid Derivatives
An alternative synthesis involves treating 1-ethyl-2-methyl-4-oxoquinoline-3-carboxylic acid with thionyl chloride to form a reactive acyl chloride intermediate, followed by reaction with amines. For instance, benzylamine in aqueous conditions yields 4-benzylimino derivatives . This method could be adapted for the target compound by selecting amines that preserve the methyl group at position 2.
Table 1: Representative Yields for 4-Imino Acid Synthesis via Aminolysis
| Starting Material | Amine | Product | Yield (%) |
|---|---|---|---|
| 4-Oxo acid (R²=Me) | Ethylamine | 1-Ethyl-4-ethylimino-2-methyl-3-carboxylic acid | 72 |
| 4-Oxo acid (R²=Me) | Cyclopropylamine | N-Cyclopropyl-4-imino derivative | 65 |
Structural Elucidation and Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR spectra of 4-iminoquinoline-3-carboxylic acids exhibit distinct features:
-
A broad singlet near δ 14 ppm, attributable to the acidic carboxylic proton .
-
A quintet (J ≈ 7 Hz) at δ 3.7 ppm for the methylene protons of the 4-ethylimino group, which collapses to a quartet upon deuterium exchange .
-
Aromatic protons in the quinoline ring resonate between δ 6.8 and δ 8.2 ppm, with coupling patterns consistent with substitution at the 2-position.
NOE experiments on analogous compounds demonstrate spatial proximity between the imino proton and the methylene group, supporting an intramolecular hydrogen-bonded structure .
Infrared (IR) Spectroscopy
IR spectra show strong absorptions at ~1700 cm⁻¹ (carboxylic acid C=O stretch) and ~1650 cm⁻¹ (imino C=N stretch). The absence of a free -OH stretch (typically ~2500–3300 cm⁻¹) further corroborates intramolecular hydrogen bonding .
Reactivity and Functionalization
Acid-Base Behavior
The carboxylic acid group (pKa ≈ 3–4) and imino nitrogen (pKa ≈ 8–9) confer amphoteric properties. Protonation at the imino nitrogen generates a water-soluble hydrochloride salt, while deprotonation of the carboxylic acid facilitates solubility in alkaline media .
Nucleophilic Substitution
The electron-deficient quinoline ring undergoes electrophilic substitution at the 5- and 8-positions. For example, 7-fluoro derivatives react with amines at room temperature to form 7-alkylamino products . This reactivity suggests potential for further functionalization of the 2-methyl derivative.
Table 2: Reactivity of 7-Fluoro-4-iminoquinoline-3-carboxylic Acids with Amines
| Substrate | Amine | Product | Conditions | Yield (%) |
|---|---|---|---|---|
| 7-Fluoro-2-methyl | Benzylamine | 7-Benzylamino-2-methyl derivative | RT, 12 h | 56 |
| 7-Fluoro-2-methyl | Cyclohexylamine | 7-Cyclohexylamino analog | RT, 24 h | 48 |
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